molecular formula C8H8O2S B3193084 4-Methylthio-salicylaldehyd CAS No. 67868-83-1

4-Methylthio-salicylaldehyd

Cat. No.: B3193084
CAS No.: 67868-83-1
M. Wt: 168.21 g/mol
InChI Key: CDBMMUODDOBLJH-UHFFFAOYSA-N
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Description

4-Methylthio-salicylaldehyd is an organic compound with the molecular formula C8H8O2S It is a derivative of salicylaldehyde, where a methylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylthio-salicylaldehyd can be synthesized through several methods. One common approach involves the selective monomethylation of 2,4-dihydroxybenzaldehyde. This reaction is typically carried out in toluene in the presence of sodium bicarbonate (NaHCO3), which helps achieve a higher yield with minimal production of dimethylation byproducts . Another method involves the use of resorcinol as a starting material, followed by double methylation, formylation, and hydrolysis steps .

Industrial Production Methods

For industrial production, the method involving resorcinol is often preferred due to its higher yield and suitability for large-scale synthesis. The process includes three main steps: double methylation, formylation, and hydrolysis, resulting in a total yield of over 79% .

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-salicylaldehyd undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methylthio-salicylaldehyd has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylthio-salicylaldehyd involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes . In chemical reactions, its reactivity is influenced by the presence of the methylthio group, which can participate in various electron-donating and electron-withdrawing interactions.

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBMMUODDOBLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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